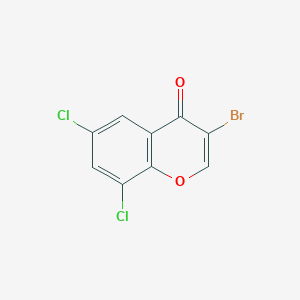
3-Bromo-6,8-dichloro-4H-chromen-4-one
Overview
Description
3-Bromo-6,8-dichloro-4H-chromen-4-one is a synthetic organic compound with the molecular formula C₉H₃BrCl₂O₂ and a molecular weight of 293.93 g/mol . It is a derivative of chromone, a naturally occurring compound found in various plants. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the chromone ring, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
It’s structurally similar compound, 6,8-dibromo-3-formylchromone, is reported to exhibit inhibitory activity against the enzyme urease . Urease plays a crucial role in the conversion of urea to ammonia and carbon dioxide, which is a vital process in nitrogen metabolism in organisms.
Mode of Action
Given its structural similarity to 6,8-dibromo-3-formylchromone, it might also act as an inhibitor of urease . Inhibitors typically work by binding to the active site of the enzyme, preventing the normal substrate from binding and thus blocking the enzyme’s catalytic activity.
Action Environment
For instance, a well-ventilated environment is recommended for handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,8-dichloro-4H-chromen-4-one typically involves the bromination and chlorination of a chromone precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a chromone derivative, such as 4H-chromen-4-one.
Bromination: The chromone derivative is subjected to bromination using bromine (Br₂) in the presence of a suitable solvent, such as acetic acid or chloroform. This step introduces a bromine atom at the 3-position of the chromone ring.
Chlorination: The brominated intermediate is then chlorinated using chlorine gas (Cl₂) or a chlorinating agent like thionyl chloride (SOCl₂). This step introduces chlorine atoms at the 6 and 8 positions of the chromone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,8-dichloro-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the chromone ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy or amino derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution: Formation of substituted chromone derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxy or amino derivatives.
Scientific Research Applications
3-Bromo-6,8-dichloro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4H-chromen-4-one: Lacks the chlorine atoms at the 6 and 8 positions.
6,8-Dibromo-3-formylchromone: Contains bromine atoms at the 6 and 8 positions and a formyl group at the 3 position.
3-Formylchromone: Contains a formyl group at the 3 position but lacks bromine and chlorine atoms.
Uniqueness
3-Bromo-6,8-dichloro-4H-chromen-4-one is unique due to the presence of both bromine and chlorine atoms on the chromone ring, which imparts distinct chemical reactivity and biological activity. This combination of halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-bromo-6,8-dichlorochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2O2/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDGEQRRZNLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350990 | |
| Record name | 3-BROMO-6,8-DICHLORO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263365-49-7 | |
| Record name | 3-Bromo-6,8-dichloro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263365-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMO-6,8-DICHLORO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


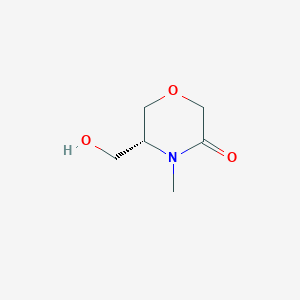
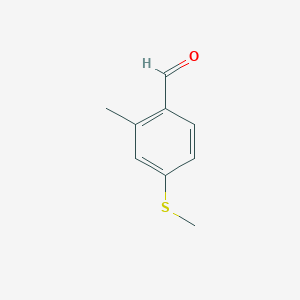

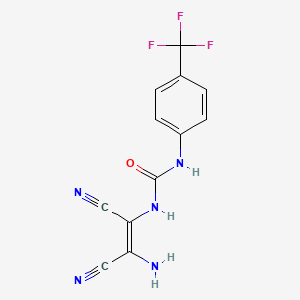
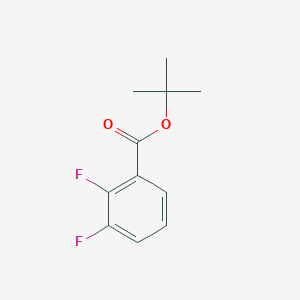
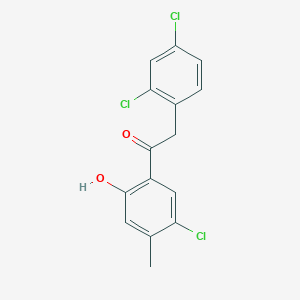
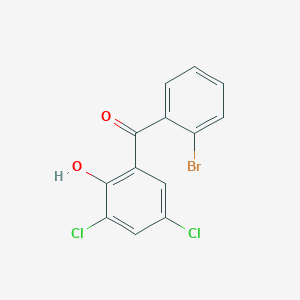
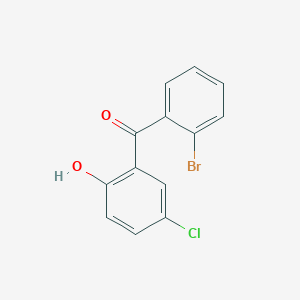
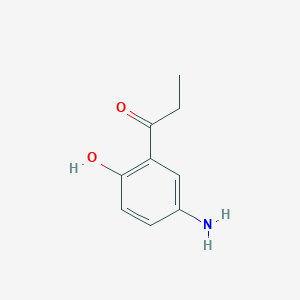
![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)

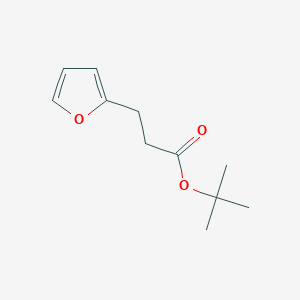
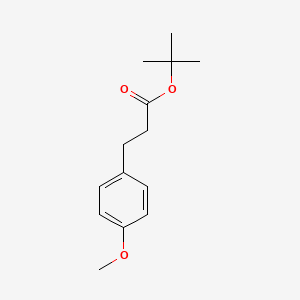
![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)
